Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3 |
InChI Key |
HQZQTAWITXEJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant synthetic approach to ethyl 8-chloro-triazolo[4,3-a]pyridine-3-carboxylate involves:
- Starting materials: Appropriate hydrazine derivatives and α-chloroacetates.
- Key step: Cyclocondensation to form the fused triazolo-pyridine ring system.
- Functionalization: Introduction of the chlorine atom at the 8th position and the ethyl ester group at the 3rd position.
- Reaction conditions: Temperature control and solvent choice (often polar aprotic solvents) are critical for optimizing yield and purity.
This method is supported by commercial synthesis data and literature precedent, highlighting its efficiency and reproducibility for research and development purposes.
Detailed Synthetic Procedure
A typical synthesis can be summarized as follows:
This stepwise approach is consistent with the synthesis of related triazolo-pyridine derivatives, where the cyclization step is crucial for ring construction and the chlorination step is often performed on the preformed heterocyclic scaffold.
Alternative Synthetic Routes and Variations
Cyclocondensation with substituted triazoles: Some methods start from ethyl 5-amino-1,2,4-triazole-3-carboxylate and use diketones or α-chloro ketones to form the fused ring system. This approach has been reported in the synthesis of related triazolo-pyrimidine compounds and can be adapted for the pyridine analogs.
One-pot multicomponent reactions: Advanced methodologies involve three-component reactions that combine hydrazines, α-chloroesters, and other reagents to streamline the synthesis of nitrogen-enriched heterocycles, including triazolo-azines. These methods can improve efficiency and reduce purification steps.
Chlorination strategies: Chlorination can be performed either before or after ring closure, depending on the stability of intermediates. Chlorinating agents such as POCl3 or N-chlorosuccinimide are commonly used, with reaction conditions optimized to avoid over-chlorination or decomposition.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting materials | Hydrazine derivatives, α-chloroacetates | Commercially available or synthesized in situ | Purity affects yield |
| Solvent | Ethanol, acetic acid, NMP, MeOH/THF mixtures | Polar protic or aprotic solvents | Solvent choice influences reaction rate and selectivity |
| Temperature | Reflux to 100 °C | Controlled heating required | Higher temps may increase yield but risk decomposition |
| Reaction time | Several hours (4–24 h) | Depends on scale and reagents | Monitoring by TLC or HPLC recommended |
| Chlorination agent | POCl3, N-chlorosuccinimide | Stoichiometric or slight excess | Timing of chlorination critical |
| Purification | Flash chromatography, recrystallization | Gradient solvent systems (e.g., AcOEt/Hexane) | Essential for isolating pure product |
| Yield | Typically 50–70% | Varies by method and scale | Optimization can improve yields |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed, such as amino or thio derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of oxo derivatives, while reduction can yield reduced triazolopyridine derivatives.
Scientific Research Applications
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th carbon and an ethyl ester functional group at the 3rd position. Its molecular formula is and its molecular weight is approximately 225.64 g/mol. This compound is of interest in medicinal chemistry because of its potential biological activities and applications.
Scientific Research Applications
this compound has potential applications in various fields. Studies on the interactions of this compound with biological targets reveal its role as an inhibitor for various enzymes and receptors.
Comparable Compounds
this compound shares structural similarities with other compounds in the triazolo-pyridine class. The uniqueness of this compound lies in its specific chlorine substitution pattern and resultant biological properties that differentiate it from other derivatives in this class.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 7-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | Chlorine at position 7 | Different biological activity profile |
| Ethyl 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | Fluorine instead of chlorine | Enhanced lipophilicity affecting bioavailability |
| Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | Methyl substitution at position 5 | Altered pharmacokinetics and activity |
Mechanism of Action
The mechanism of action of ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Position and Bioactivity :
- The 8-chloro derivative exhibits superior antifungal activity compared to the 6-bromo analog, highlighting the critical role of halogen positioning in binding to fungal targets .
- Replacing the pyridine ring with pyrimidine (as in C₈H₈N₄O₂) reduces bioactivity, likely due to altered electron distribution and steric effects .
Synthetic Efficiency :
- Microwave-assisted synthesis reduces reaction time by ~50% and increases yields by 15–20% compared to conventional methods for the 8-chloro derivative .
Functional Group Impact :
- The ethyl ester group at position 3 enhances solubility and bioavailability compared to carboxylic acid analogs (e.g., 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid) .
Ring System Variations :
- Compounds with [1,2,4]triazolo[1,5-a]pyridine scaffolds (e.g., C₁₇H₁₄Cl₂N₃O₂) demonstrate broader pharmacological profiles (e.g., anticancer activity) but require multistep synthesis, limiting scalability .
Biological Activity
Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- CAS Number : 1401082-55-0
The compound features a triazole ring fused to a pyridine ring with a chlorine atom at the 8th position and an ethyl ester functional group at the 3rd position. This unique structure contributes to its biological properties.
1. Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 μg/mL |
| Candida albicans | ≤ 0.25 μg/mL |
Studies indicate that the compound exhibits strong inhibitory effects on these microorganisms, suggesting potential applications in treating infections caused by resistant strains .
2. Antiparasitic Activity
Research has shown that this compound also possesses antiparasitic properties. For instance, it has been tested against Plasmodium falciparum, the causative agent of malaria:
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 4.98 |
| Reference Compound | 0.02 |
The results indicate a promising potential for the development of new antimalarial agents based on this scaffold .
3. Antiviral Activity
The compound has also been evaluated for antiviral activity against various viruses. In studies involving influenza A virus, it demonstrated significant activity:
| Virus Strain | EC₅₀ (μM) | CC₅₀ (μM) |
|---|---|---|
| Influenza A/PR/8/34 | 12 - 25 | >250 |
These findings suggest that this compound may inhibit viral replication without exhibiting cytotoxicity at higher concentrations .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in microbial metabolism.
- Receptor Modulation : It may interact with specific receptors in pathogens that are critical for their survival and replication.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo-pyridine derivatives showed that this compound had one of the lowest MIC values among tested compounds against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Antiviral Screening
In another study focused on antiviral screening against influenza viruses, this compound exhibited potent antiviral activity with minimal cytotoxic effects on host cells. This positions it as a candidate for further development in antiviral therapies .
Q & A
Q. What are the standard synthetic routes for Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?
The compound is typically synthesized via cyclization of hydrazine intermediates. For example, microwave-assisted synthesis (70–80°C, 3–4 hours) using 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide and aldehydes in ethanol yields derivatives with improved efficiency compared to conventional heating . Alternatively, oxidative ring closure with sodium hypochlorite in ethanol at room temperature provides a greener approach for related triazolopyridines .
Q. How is the structure of this compound validated experimentally?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.84 ppm for pyrazole protons in related analogs) .
- X-ray crystallography : Single-crystal analysis reveals planar triazole-pyridine systems with torsional angles (e.g., 55.6° for carboxylate groups) .
- HRMS and IR : High-resolution mass spectrometry and infrared spectroscopy validate molecular formulas and functional groups (e.g., C=O stretch at 1704 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
Derivatives exhibit herbicidal activity (e.g., 50% inhibition of Echinochloa crusgalli at 37.5 g/ha) and antifungal properties via acylhydrazone pharmacophores . Activity is influenced by substituents; electron-withdrawing groups (e.g., Cl) enhance herbicidal efficacy .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in triazolopyridine synthesis?
- Temperature and solvent : Higher temperatures (60°C) promote isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine → [1,2,4]triazolo[1,5-a]pyridine) via Dimroth rearrangement in acetonitrile .
- Catalysts : K₂CO₃ in DMF facilitates cyclization of hydrazine intermediates with diethyl oxalate .
- Table: Key Reaction Parameters
| Parameter | Effect on Selectivity | Example |
|---|---|---|
| Temperature | Higher temps favor isomerization | 60°C → 1:1 isomer ratio |
| Solvent polarity | Polar solvents stabilize transition states | DMF vs. THF |
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for herbicidal derivatives?
- 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic requirements. For example, bulky substituents at C3 improve activity against dicotyledonous weeds .
- Bioisosteric replacement : Replacing the ethyl ester with phosphonate groups (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylphosphonates) modulates lipophilicity and target binding .
Q. How can synthetic byproducts or isomers be minimized during scale-up?
- Chromatographic purification : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates isomers with >95% purity .
- Microwave optimization : Reduced reaction times (20 minutes vs. hours) limit side-product formation in cyclization steps .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
